molecular formula C23H21N3O2 B3828972 2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide

2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide

Cat. No. B3828972
M. Wt: 371.4 g/mol
InChI Key: WOFYSDPNLPDPFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl group, phenyl group, cyclopropyl group, and hydrazinecarboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group could affect its polarity, while the phenyl groups could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with a specific biological target. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

1-[(2,2-diphenylcyclopropanecarbonyl)amino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-21(25-26-22(28)24-19-14-8-3-9-15-19)20-16-23(20,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFYSDPNLPDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide
Reactant of Route 2
2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide
Reactant of Route 3
2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide
Reactant of Route 4
2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide
Reactant of Route 5
2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide
Reactant of Route 6
2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide

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